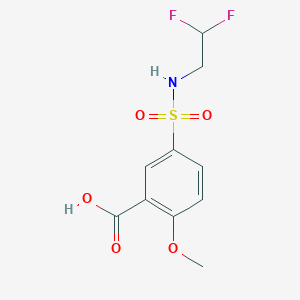![molecular formula C11H13F2NO5S B6646618 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B6646618.png)
2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat various types of pain and inflammation. Diflunisal is a salicylate derivative that was first synthesized in the 1970s by researchers at Merck & Co. Diflunisal has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.
作用机制
2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid works by inhibiting the activity of COX, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain, swelling, and redness that are associated with inflammation. By inhibiting the production of prostaglandins, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the oxidative stress that is associated with inflammation.
实验室实验的优点和局限性
2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid has several advantages for use in laboratory experiments. It is a well-established drug that has been extensively studied for its anti-inflammatory and analgesic properties. It is also relatively inexpensive and widely available. However, there are some limitations to the use of this compound in laboratory experiments. It has been shown to have some off-target effects, such as the inhibition of carbonic anhydrase, which may complicate the interpretation of results. In addition, this compound has been shown to have some toxicity in certain cell types, which may limit its use in some experiments.
未来方向
There are several future directions for research on 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid. One area of research is the development of new formulations of this compound that may improve its efficacy and reduce its toxicity. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. Finally, there is a need for further research on the mechanism of action of this compound, particularly with regard to its off-target effects and its effects on oxidative stress.
合成方法
2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzoic acid with sulfur trioxide to form the corresponding sulfonic acid. The sulfonic acid is then reacted with ethylene oxide to produce the sulfonate ester, which is subsequently reacted with sodium hydride to form the sulfonamide. The final step involves the reaction of the sulfonamide with 2,2-difluoroethyl chloride to produce this compound.
科学研究应用
2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. In addition, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
属性
IUPAC Name |
2-[2-(2,2-difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO5S/c1-19-8-2-3-9(7(4-8)5-11(15)16)20(17,18)14-6-10(12)13/h2-4,10,14H,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBXZTWSSVNKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid](/img/structure/B6646536.png)
![3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid](/img/structure/B6646544.png)

![2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid](/img/structure/B6646555.png)

![2-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-3-yl]acetic acid](/img/structure/B6646564.png)
![N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide](/img/structure/B6646575.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6646584.png)
![2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid](/img/structure/B6646585.png)
![6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one](/img/structure/B6646593.png)
![N-[2-methyl-1-(pyrazolo[1,5-a]pyrimidin-5-ylamino)propan-2-yl]methanesulfonamide](/img/structure/B6646608.png)
![[2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol](/img/structure/B6646612.png)


